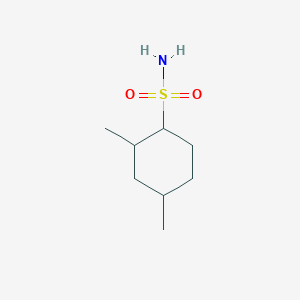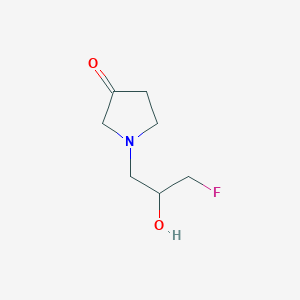
2-Chloro-3-nitro-6-(piperidin-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-nitro-6-(piperidin-1-yl)benzoic acid is an organic compound with the molecular formula C12H13ClN2O4. It is a derivative of benzoic acid, featuring a chloro, nitro, and piperidinyl group attached to the benzene ring. This compound is primarily used in research and development within the fields of chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-nitro-6-(piperidin-1-yl)benzoic acid typically involves a multi-step process:
Nitration: The starting material, 2-chlorobenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Piperidinylation: The nitro compound is then reacted with piperidine under basic conditions to introduce the piperidinyl group at the 6-position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-Chloro-3-nitro-6-(piperidin-1-yl)benzoic acid can undergo several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 2-Chloro-3-amino-6-(piperidin-1-yl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-3-nitro-6-(piperidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacological agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-3-nitro-6-(piperidin-1-yl)benzoic acid is not well-documented. its structural components suggest potential interactions with biological targets:
Nitro Group: May undergo bioreduction to form reactive intermediates that can interact with cellular components.
Piperidinyl Group: Known to enhance the compound’s ability to cross cell membranes and interact with receptors or enzymes.
類似化合物との比較
Similar Compounds
2-Chloro-3-nitrobenzoic acid: Lacks the piperidinyl group, making it less lipophilic and potentially less bioactive.
2-Chloro-5-nitrobenzoic acid: Similar structure but with the nitro group in a different position, affecting its reactivity and biological activity.
Uniqueness
2-Chloro-3-nitro-6-(piperidin-1-yl)benzoic acid is unique due to the presence of the piperidinyl group, which can significantly influence its chemical properties and biological activities. This makes it a valuable compound for research in developing new drugs and materials.
特性
IUPAC Name |
2-chloro-3-nitro-6-piperidin-1-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c13-11-9(15(18)19)5-4-8(10(11)12(16)17)14-6-2-1-3-7-14/h4-5H,1-3,6-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWFAZQGNWEHMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=C(C=C2)[N+](=O)[O-])Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
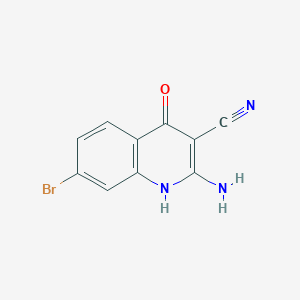
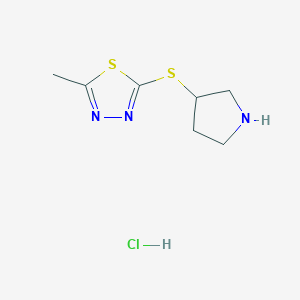


![[1-(2-Methoxyphenyl)cyclopentyl]methanol](/img/structure/B13220376.png)
![[1-(2-Fluorophenyl)cyclopentyl]methanol](/img/structure/B13220377.png)
![5-[5-(Chloromethyl)furan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B13220378.png)

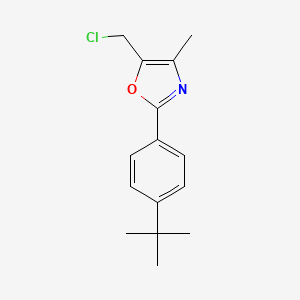
![1-Methyl-2-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrrole](/img/structure/B13220404.png)

![1-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13220414.png)
